3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioether Linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated precursor under basic conditions to form the thioether bond.
Construction of the Benzo[d]thiazole Ring: This can be achieved through cyclization reactions involving ortho-aminothiophenol derivatives and suitable electrophiles.
Amide Bond Formation: The final step involves coupling the thioether and benzo[d]thiazole intermediates with a propanoyl chloride derivative under amide-forming conditions, often using coupling agents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nucleophiles into the aromatic ring.
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
- 3-((4-bromophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Uniqueness
3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro and bromo analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S3/c1-26(22,23)13-6-7-14-15(10-13)25-17(19-14)20-16(21)8-9-24-12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYUHSRVFOOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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